molecular formula C10H6INOS B12673262 2-((3-Iodo-2-propynyl)oxy)benzothiazole CAS No. 66558-72-3

2-((3-Iodo-2-propynyl)oxy)benzothiazole

Cat. No.: B12673262
CAS No.: 66558-72-3
M. Wt: 315.13 g/mol
InChI Key: PFNFDIBTANZWHB-UHFFFAOYSA-N
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Description

2-((3-Iodo-2-propynyl)oxy)benzothiazole is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzothiazole ring through an oxygen atom. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Iodo-2-propynyl)oxy)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with propargyl alcohol in the presence of an iodine source. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-((3-Iodo-2-propynyl)oxy)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Iodo-2-propynyl)oxy)benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Iodo-2-propynyl)oxy)benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Iodo-2-propynyl)oxy)benzoxazole
  • 2-((3-Iodo-2-propynyl)oxy)benzimidazole
  • 2-((3-Iodo-2-propynyl)oxy)benzofuran

Uniqueness

2-((3-Iodo-2-propynyl)oxy)benzothiazole is unique due to its specific structural features, such as the presence of both iodine and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it exhibits enhanced reactivity and selectivity in certain chemical reactions, as well as improved biological activity in medicinal applications .

Properties

CAS No.

66558-72-3

Molecular Formula

C10H6INOS

Molecular Weight

315.13 g/mol

IUPAC Name

2-(3-iodoprop-2-ynoxy)-1,3-benzothiazole

InChI

InChI=1S/C10H6INOS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,7H2

InChI Key

PFNFDIBTANZWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OCC#CI

Origin of Product

United States

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